molecular formula C17H14N2O2 B2663160 (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide CAS No. 15804-65-6

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B2663160
CAS No.: 15804-65-6
M. Wt: 278.311
InChI Key: LCYVXEGXDKEWJR-SDNWHVSQSA-N
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Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of aniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. This inhibition can increase the bioavailability of neurotransmitters, potentially providing therapeutic benefits .

Comparison with Similar Compounds

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide can be compared with other similar compounds, such as:

    Entacapone: A COMT inhibitor used in the treatment of Parkinson’s disease. Both compounds share structural similarities and may exhibit similar biological activities.

    Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Another compound with a cyano group and methoxyphenyl group, used in organic synthesis.

    (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with similar structural features, used in various chemical reactions .

Properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-11H,1H3,(H,19,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYVXEGXDKEWJR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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